molecular formula C24H17Cl2S2.F6P<br>C24H17Cl2F6PS2 B13767543 (Chlorophenyl)[[(chlorophenyl)thio]phenyl]phenylsulfonium hexafluorophosphate(1-) CAS No. 68156-09-2

(Chlorophenyl)[[(chlorophenyl)thio]phenyl]phenylsulfonium hexafluorophosphate(1-)

Cat. No.: B13767543
CAS No.: 68156-09-2
M. Wt: 585.4 g/mol
InChI Key: VMCDLVNAAHQBKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Chlorophenyl)[[(chlorophenyl)thio]phenyl]phenylsulfonium hexafluorophosphate(1-) is a chemical compound with the molecular formula C24H18Cl2F6PS2. It is a sulfonium salt that contains chlorophenyl and phenyl groups, and is often used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Chlorophenyl)[[(chlorophenyl)thio]phenyl]phenylsulfonium hexafluorophosphate(1-) typically involves the reaction of chlorophenyl thiophenyl sulfide with phenylsulfonium hexafluorophosphate under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (Chlorophenyl)[[(chlorophenyl)thio]phenyl]phenylsulfonium hexafluorophosphate(1-) can undergo oxidation reactions to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to form thiophenyl derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorophenyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(Chlorophenyl)[[(chlorophenyl)thio]phenyl]phenylsulfonium hexafluorophosphate(1-) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (Chlorophenyl)[[(chlorophenyl)thio]phenyl]phenylsulfonium hexafluorophosphate(1-) involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • (Chlorophenyl)[[(chlorophenyl)thio]phenyl]phenylsulfonium tetrafluoroborate
  • (Chlorophenyl)[[(chlorophenyl)thio]phenyl]phenylsulfonium chloride
  • (Chlorophenyl)[[(chlorophenyl)thio]phenyl]phenylsulfonium bromide

Uniqueness

(Chlorophenyl)[[(chlorophenyl)thio]phenyl]phenylsulfonium hexafluorophosphate(1-) is unique due to its hexafluorophosphate anion, which imparts distinct chemical properties such as increased stability and solubility in organic solvents. This makes it particularly useful in specific industrial and research applications where these properties are advantageous .

Properties

68156-09-2

Molecular Formula

C24H17Cl2S2.F6P
C24H17Cl2F6PS2

Molecular Weight

585.4 g/mol

IUPAC Name

(2-chlorophenyl)-[2-(2-chlorophenyl)sulfanylphenyl]-phenylsulfanium;hexafluorophosphate

InChI

InChI=1S/C24H17Cl2S2.F6P/c25-19-12-4-6-14-21(19)27-22-15-7-9-17-24(22)28(18-10-2-1-3-11-18)23-16-8-5-13-20(23)26;1-7(2,3,4,5)6/h1-17H;/q+1;-1

InChI Key

VMCDLVNAAHQBKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[S+](C2=CC=CC=C2SC3=CC=CC=C3Cl)C4=CC=CC=C4Cl.F[P-](F)(F)(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.